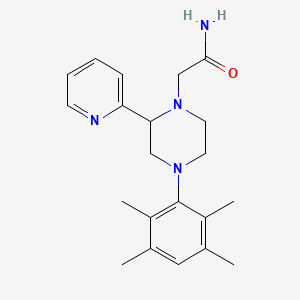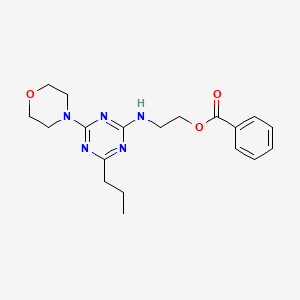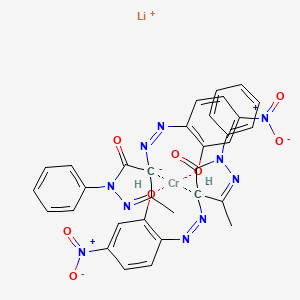
4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-metilbencenosulfonato; 1,2,3,3-tetrametil-5-nitroindol-1-io es un compuesto orgánico complejo con aplicaciones significativas en diversos campos de la química y la industria. Este compuesto es conocido por sus propiedades estructurales y reactividad únicas, lo que lo convierte en un tema valioso de estudio en la investigación científica.
Métodos De Preparación
La síntesis de 4-metilbencenosulfonato; 1,2,3,3-tetrametil-5-nitroindol-1-io típicamente implica múltiples pasos. Un método común comienza con 4-metilbencenotiono como reactivo inicial. Este compuesto se somete a sulfonación para formar ácido 4-metilbencenosulfónico. Las reacciones de esterificación y condensación subsiguientes producen el producto final . Los métodos de producción industrial a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el control de la temperatura, la presión y el uso de catalizadores.
Análisis De Reacciones Químicas
4-metilbencenosulfonato; 1,2,3,3-tetrametil-5-nitroindol-1-io se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Los agentes reductores comunes como el borohidruro de sodio o el hidruro de aluminio y litio pueden reducir el grupo nitro a una amina.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo sulfonato, a menudo utilizando reactivos como metóxido de sodio o cianuro de potasio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados
Aplicaciones Científicas De Investigación
4-metilbencenosulfonato; 1,2,3,3-tetrametil-5-nitroindol-1-io tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: Se estudia el compuesto por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 4-metilbencenosulfonato; 1,2,3,3-tetrametil-5-nitroindol-1-io implica su interacción con dianas y vías moleculares específicas. El compuesto puede actuar como electrófilo, reaccionando con nucleófilos en los sistemas biológicos. Esta interacción puede conducir a la inhibición de enzimas o la interrupción de los procesos celulares, lo que contribuye a su actividad biológica .
Comparación Con Compuestos Similares
4-metilbencenosulfonato; 1,2,3,3-tetrametil-5-nitroindol-1-io se puede comparar con otros compuestos similares, como:
1,2,3,3-tetrametilbenzo[e]indolium tosilato: Este compuesto comparte una estructura central similar, pero difiere en sus grupos funcionales, lo que lleva a diferentes reactividad y aplicaciones.
Fenilmetanaminium 4-metilbencenosulfonato: Otro compuesto relacionado con propiedades y usos distintos en síntesis orgánica
Propiedades
Número CAS |
34503-94-1 |
|---|---|
Fórmula molecular |
C19H22N2O5S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;1,2,3,3-tetramethyl-5-nitroindol-1-ium |
InChI |
InChI=1S/C12H15N2O2.C7H8O3S/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
IQRAMDGRLXOQLZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


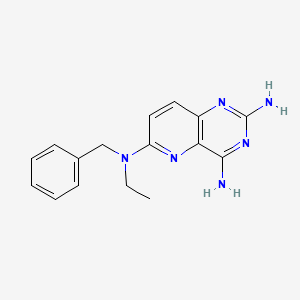
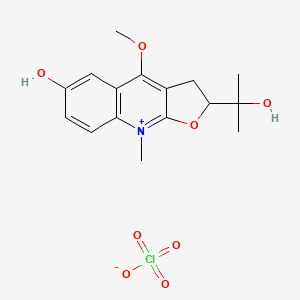
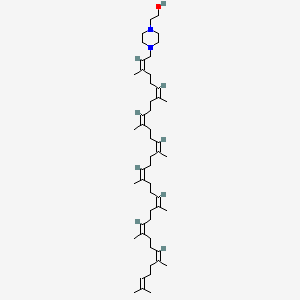

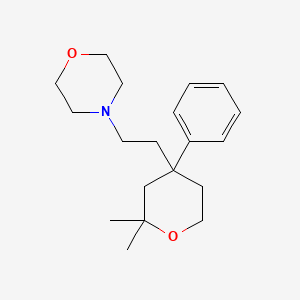
![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)
